molecular formula C13H21BN2O2 B1423810 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1000801-75-1

1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1423810
CAS No.: 1000801-75-1
M. Wt: 248.13 g/mol
InChI Key: LJUAHBJQFILHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-functionalized pyrazole derivative with the empirical formula C₁₂H₁₉BN₂O₂, molecular weight 234.10 g/mol, and CAS number 1151802-22-0 .

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-15-16(9-11)8-10-5-6-10/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUAHBJQFILHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695819
Record name 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000801-75-1
Record name 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1000801-75-1) is a pyrazole derivative notable for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropylmethyl group and a dioxaborolane moiety. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H21BN2O2
  • Molecular Weight : 248.13 g/mol
  • Purity : 97%

The biological activity of this compound primarily stems from its interaction with various biological targets. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. The presence of the dioxaborolane group may enhance its reactivity and selectivity toward specific enzymes or receptors.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and chemokines, which are crucial in mediating inflammatory responses. This suggests potential use in treating conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation. Further studies are needed to elucidate the exact targets and mechanisms involved.

Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)10Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12Inhibition of proliferation

Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema compared to control groups. The reduction was comparable to that observed with standard anti-inflammatory drugs.

Treatment GroupEdema Reduction (%)Statistical Significance
Control0-
Standard Drug65p < 0.01
Compound Treatment58p < 0.05

Scientific Research Applications

The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a boron-containing dioxaborolane moiety. This unique structure contributes to its reactivity and potential applications.

Medicinal Chemistry

1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown promise in drug discovery due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in medicinal chemistry as they can form reversible covalent bonds with diols and are utilized in the development of protease inhibitors.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. In vitro testing has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Materials Science

The compound is also being explored for its potential use in the synthesis of advanced materials. Its boron component allows for the development of new polymers and materials with enhanced properties.

Application: Polymer Synthesis

Research has shown that incorporating boronic esters into polymer matrices can improve mechanical strength and thermal stability. For instance, studies have successfully integrated pyrazole-based boronic esters into polycarbonate matrices to create materials with superior impact resistance .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are being investigated for their potential as agrochemicals.

Case Study: Herbicide Development

Preliminary research indicates that pyrazole derivatives can act as herbicides by inhibiting specific plant enzymes involved in growth regulation. Field trials have shown that formulations containing this compound can effectively control weed populations without adversely affecting crop yield .

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs vary in substituents at the N1 position of the pyrazole ring, impacting molecular weight, solubility, and reactivity:

Compound Name Substituent (N1) CAS Number Molecular Weight Key Properties/Applications References
Target Compound Cyclopropylmethyl 1151802-22-0 234.10 Intermediate for cross-coupling reactions
1-Cyclohexyl-4-(dioxaborolan-2-yl)-1H-pyrazole Cyclohexyl 1175275-00-9 276.18 Pharmaceutical intermediate; bulkier group reduces reactivity
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole Methyl 761446-44-0 218.10* Pesticide/pharmaceutical intermediate
1-Isopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole Isopropyl 879487-10-2 232.13* Drug R&D moderate steric hindrance
1-(2,2-Dimethoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl 864754-40-5 268.14 Enhanced solubility due to ether groups
1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole 3-Phenyl 4961249 (CID) 284.16 Biaryl synthesis; aryl coupling partner

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : Bulkier groups (e.g., cyclohexyl) increase molecular weight and hinder cross-coupling efficiency compared to smaller substituents like methyl or cyclopropylmethyl .
  • Solubility : Ether-containing substituents (e.g., 2,2-dimethoxyethyl) improve solubility in polar solvents, advantageous for synthetic applications .
  • Electronic Effects : Aryl-substituted analogs (e.g., 3-phenyl) enhance conjugation, stabilizing the boronate ester for Suzuki reactions .

Reactivity in Cross-Coupling Reactions

The target compound and its analogs are widely used in Suzuki-Miyaura couplings to construct C–C bonds . Reactivity trends include:

  • Methyl and Cyclopropylmethyl Derivatives : High reactivity due to minimal steric hindrance, enabling efficient coupling with aryl halides (e.g., 65–77% yields in drug intermediate synthesis) .
  • Cyclohexyl and Isopropyl Derivatives : Reduced reactivity in coupling reactions due to steric bulk, requiring optimized conditions (e.g., microwave heating, excess catalyst) .
  • Aryl-Substituted Analogs : Serve as coupling partners rather than nucleophiles, enabling access to biaryl structures .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

A widely used method for synthesizing aryl and heteroaryl boronate esters is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron. For this compound, the typical approach involves:

  • Starting from a 4-halopyrazole derivative bearing the cyclopropylmethyl group at N-1.
  • Reacting with bis(pinacolato)diboron in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct or tris(dibenzylideneacetone)dipalladium(0).
  • Using bases like potassium carbonate or cesium carbonate.
  • Employing solvents such as 1,4-dioxane mixed with water.
  • Heating at temperatures around 80–100 °C under an inert nitrogen atmosphere.
  • Reaction times range from 1.5 to 4 hours, sometimes assisted by microwave irradiation.

Example procedure:

Parameter Details
Substrate 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole
Boron source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with XPhos ligand
Base Potassium carbonate or cesium carbonate
Solvent 1,4-Dioxane/water mixture
Temperature 80–100 °C
Time 1.5–4 hours
Atmosphere Nitrogen
Workup Extraction with ethyl acetate, washing with brine or aqueous base, concentration
Purification Column chromatography or preparative HPLC
Typical yield 60–70%

This method is efficient and has been demonstrated in several research studies for preparing the titled compound or its analogs.

Alternative Catalysts and Conditions

  • Use of tris(dibenzylideneacetone)dipalladium(0) with bulky phosphine ligands like XPhos enhances catalytic activity and can reduce reaction time to 1.5 hours under microwave heating at 100 °C.
  • Cesium carbonate as base improves reaction rates and yields compared to potassium carbonate.
  • The reaction is often performed in a biphasic solvent system (dioxane/water) to facilitate base solubility and catalyst stability.

Representative Experimental Details

From a representative procedure reported by Ambeed and Merck research groups:

Step Description
Reaction setup Under nitrogen, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole (0.05 mmol) dissolved in 1,4-dioxane (1 mL) and water (0.2 mL)
Catalyst and ligand Pd(dppf)Cl2·CH2Cl2 (0.003 mmol), XPhos (0.005 mmol)
Base Cesium carbonate (0.138 mmol)
Boron reagent Bis(pinacolato)diboron (0.051 mmol)
Reaction conditions Heated at 100 °C for 1.5 hours (microwave or conventional heating)
Workup Filtration through Celite, concentration, silica gel chromatography
Product This compound as off-white solid
Yield Approximately 69%

Characterization by ^1H NMR, LCMS, and HPLC confirms high purity (>95%) and correct molecular mass (m/z 440 [M+H]+).

Analytical and Purification Techniques

  • Monitoring: Reaction progress is monitored by LCMS and TLC.
  • Purification: Flash chromatography on silica gel or preparative reversed-phase HPLC is used to isolate the pure product.
  • Characterization: ^1H NMR spectroscopy (500 MHz) is used to confirm structure and purity. Mass spectrometry confirms molecular weight.

Summary Table of Preparation Parameters

Aspect Details
Starting material 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole
Boron source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2·CH2Cl2, Pd2(dba)3/XPhos, or Pd(dba)3 with other phosphine ligands
Base Potassium carbonate or cesium carbonate
Solvent 1,4-Dioxane/water
Temperature 80–100 °C
Reaction time 1.5–4 hours
Atmosphere Nitrogen
Purification Silica gel chromatography or preparative HPLC
Yield 60–70%
Characterization methods ^1H NMR, LCMS, HPLC

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via a two-step approach:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃/KI in DMF) to introduce the cyclopropylmethyl group .
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃ or KOAc) in a degassed solvent (THF/dioxane) at elevated temperatures (80–100°C) . Yields range from 77% to 89% depending on catalyst loading and reaction optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight .
  • Infrared (IR) spectroscopy : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
  • Single-crystal X-ray diffraction : Resolves regiochemistry and steric effects of the cyclopropylmethyl group .

Q. What precautions are necessary during storage and handling?

  • Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis .
  • Use anhydrous solvents (e.g., THF) and air-free techniques (Schlenk lines) during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrazole core be addressed?

  • Optimization of reaction conditions : Use polar aprotic solvents (DMF) with KI as a catalyst to enhance nucleophilic substitution at the N1-position .
  • Steric and electronic directing groups : Electron-withdrawing substituents on the pyrazole ring favor alkylation at the less hindered position .
  • Monitoring by TLC/LC-MS : Early detection of byproducts (e.g., dialkylated species) allows adjustment of stoichiometry .

Q. What strategies improve Suzuki-Miyaura coupling efficiency with sterically hindered aryl halides?

  • Catalyst selection : Bulky ligands like XPhos or SPhos enhance turnover in couplings with hindered partners .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .
  • Pre-activation of boronate esters : Treating with CsF or K₃PO₄ increases nucleophilicity .

Q. How do computational methods (e.g., DFT) support structural analysis of this compound?

  • Geometry optimization : DFT calculations (B3LYP/6-31G*) predict bond lengths/angles, validated against X-ray data .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .
  • Conformational analysis : Assess steric strain from the cyclopropylmethyl group, guiding derivatization strategies .

Q. What in vitro protocols are recommended for evaluating biological activity of derivatives?

  • Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) with recombinant kinases (e.g., Aurora-A) to measure IC₅₀ values .
  • Cellular permeability : Assess via Caco-2 monolayer models with LC-MS quantification .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

Data Contradiction Analysis

Q. Why do reported yields for Miyaura borylation vary across studies (77% vs. 89%)?

Discrepancies arise from:

  • Catalyst systems : PdCl₂(PPh₃)₂ (77% yield) vs. Pd(dppf)Cl₂ (89% yield) .
  • Base and solvent : Aqueous Na₂CO₃/THF mixtures may hydrolyze boronate esters, reducing yields compared to anhydrous KOAc/dioxane .
  • Substrate purity : Residual moisture or oxygen in precursors lowers efficiency .

Methodological Best Practices

  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (PE/EtOAc) .
  • Quality control : Regularly validate boronate ester integrity via ¹¹B NMR (δ ~30 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.